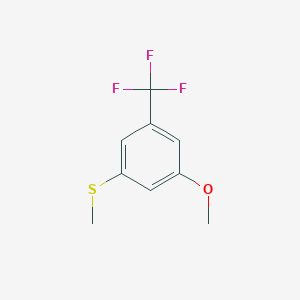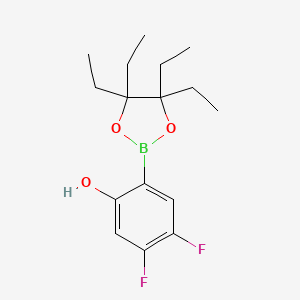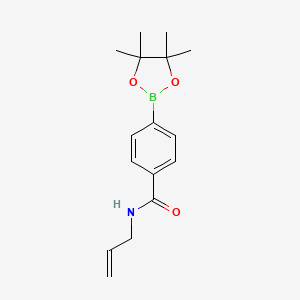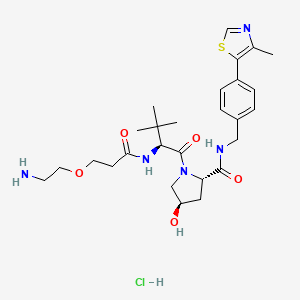
(R)-Morpholin-2-ylmethanamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Morpholin-2-ylmethanamine hydrochloride is a chiral amine compound that features a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Morpholin-2-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminomethyl Group: This step involves the reaction of the morpholine derivative with formaldehyde and hydrogen cyanide, followed by reduction to yield the aminomethyl group.
Resolution of the Racemic Mixture: The racemic mixture of morpholin-2-ylmethanamine can be resolved into its enantiomers using chiral resolution techniques.
Formation of the Hydrochloride Salt: The final step involves the reaction of the ®-enantiomer with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-Morpholin-2-ylmethanamine hydrochloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-Morpholin-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield morpholine N-oxide, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
®-Morpholin-2-ylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-Morpholin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Morpholin-2-ylmethanamine hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Morpholine: A simpler compound with a similar ring structure but lacking the aminomethyl group.
2-Methylmorpholine: A derivative with a methyl group instead of the aminomethyl group.
Uniqueness
®-Morpholin-2-ylmethanamine hydrochloride is unique due to its chiral nature and the presence of both the morpholine ring and the aminomethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and chiral resolution studies.
Propiedades
Fórmula molecular |
C5H13ClN2O |
|---|---|
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
[(2R)-morpholin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1 |
Clave InChI |
KHXKUYVTCGGVIK-NUBCRITNSA-N |
SMILES isomérico |
C1CO[C@@H](CN1)CN.Cl |
SMILES canónico |
C1COC(CN1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)







![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)


